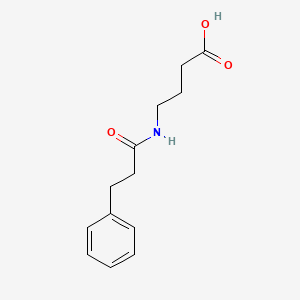

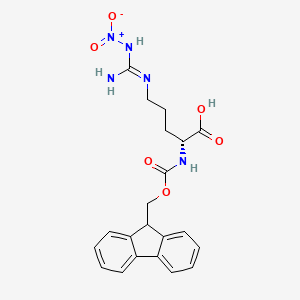

4-(3-Phenylpropanoylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Phenylpropanoylamino)butanoic acid, also known as 4-PPA, is an amino acid derivative with a wide range of applications in scientific research. It is a versatile compound used in various biochemical and physiological processes, and has been studied for its potential therapeutic uses. 4-PPA has been found to have a wide range of biochemical and physiological effects, and is widely used in laboratory experiments due to its advantages and limitations.

Applications De Recherche Scientifique

Synthesis of Thymidylate Synthase Inhibitors

4-(3-Amino-2-carboxy phenyl) butanoic acid serves as a key intermediate in the synthesis of new inhibitors targeting thymidylate synthase, an enzyme crucial for DNA synthesis. The synthesis process highlights the compound's role in the development of potential anticancer agents due to its ability to interfere with tumor cell proliferation by inhibiting DNA synthesis (Yuan Guo-qing, 2013).

Development of Zwitterionic Polymers

Research on the novel monomer 4-(diallylammonio)butanoate, which contains residues of alendronic acid, a drug used to treat osteoporosis, showcases the compound's utility in creating zwitterionic polymers. These polymers have applications in medicine due to their unique properties, such as solubility changes under different pH conditions, which could be beneficial for drug delivery systems (Shaikh A. Ali et al., 2015).

Optical Gating of Synthetic Ion Channels

The application of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group demonstrates its potential in optically gating nanofluidic devices. This technology could lead to advancements in controlled ionic transport and has implications for developing new types of sensors and information processing devices (Mubarak Ali et al., 2012).

Formation of Supramolecular Hydrogels

Research on isomeric compounds related to 4-(3-Phenylpropanoylamino)butanoic acid, such as 4-oxo-4-(2-pyridinylamino) butanoic acid, has led to the formation of supramolecular hydrogels with controlled microstructures and stability. These hydrogels are formed through molecular assembling in aqueous solutions and have potential applications in drug delivery and tissue engineering due to their customizable properties (Jiwei Wu et al., 2007).

Antimicrobial Activity

The novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to produce 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones has shown promising antimicrobial activity. This synthesis route offers a new pathway for developing antimicrobial agents, highlighting the compound's role in pharmaceutical research (M. Zareef, R. Iqbal, M. Arfan, 2008).

Propriétés

IUPAC Name |

4-(3-phenylpropanoylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(14-10-4-7-13(16)17)9-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVIIZATKIEONH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535197 |

Source

|

| Record name | 4-(3-Phenylpropanamido)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Phenylpropanoylamino)butanoic acid | |

CAS RN |

90068-72-7 |

Source

|

| Record name | 4-[(1-Oxo-3-phenylpropyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90068-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Phenylpropanamido)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide](/img/structure/B1317199.png)